2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane
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Overview
Description
2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with bromine, chlorine, and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2-chloro-6-fluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: p-Toluenesulfonic acid or sulfuric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of substituted phenyl dioxolanes.
Oxidation: Formation of phenyl dioxolane ketones or aldehydes.
Reduction: Formation of phenyl dioxolane alcohols.
Scientific Research Applications
2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-chloro-6-fluorophenyl)(phenyl)methanone
- (3-Bromo-2-chloro-6-fluorophenyl)(cyclopropyl)methanol
- (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane
Uniqueness
2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties compared to other similar compounds
Properties
IUPAC Name |
2-(3-bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c10-5-1-2-6(12)7(8(5)11)9-13-3-4-14-9/h1-2,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIPLGFGTVUSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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